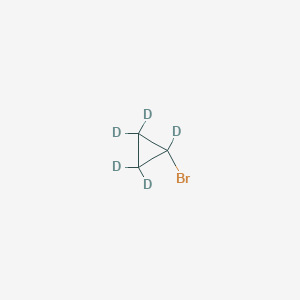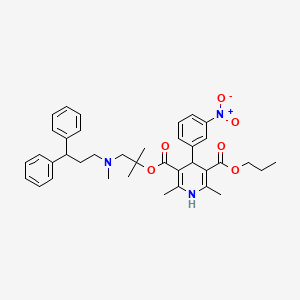
Lercanidipine Impurity C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lercanidipine Impurity C, also known as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 2-[N-(3,3-diphenylpropyl)-N-methylamino]-1,1-dimethyl ethyl propyl diester, is a chemical impurity associated with the pharmaceutical compound lercanidipine. Lercanidipine is a calcium channel blocker used primarily for the treatment of hypertension. Impurities like this compound are often studied to ensure the safety and efficacy of the pharmaceutical product .
Vorbereitungsmethoden
The preparation of Lercanidipine Impurity C involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main compound Industrial production methods often utilize a combination of organic solvents and catalysts to achieve the desired purity and yield .
Analyse Chemischer Reaktionen
Lercanidipine Impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitroso or nitro derivatives .
Wissenschaftliche Forschungsanwendungen
Lercanidipine Impurity C has several scientific research applications. In chemistry, it is used as a reference standard for the development and validation of analytical methods, such as HPLC and mass spectrometry . In biology and medicine, it is studied to understand its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicological effects. In the pharmaceutical industry, it is used in quality control and stability studies to ensure the safety and efficacy of lercanidipine-containing products .
Wirkmechanismus
The mechanism of action of Lercanidipine Impurity C is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally similar to lercanidipine, which acts by inhibiting the influx of extracellular calcium ions through L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition leads to vasodilation and a subsequent reduction in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Lercanidipine Impurity C can be compared with other impurities and related compounds, such as Lercanidipine Impurity A and Lercanidipine Hydrochloride. These compounds share structural similarities but differ in their chemical properties and potential effects. For example, Lercanidipine Impurity A is another degradation product of lercanidipine, but it has different polarity and acidity compared to this compound . The unique structural features of this compound, such as the presence of the nitrophenyl group, contribute to its distinct chemical behavior and potential impact on the overall safety profile of lercanidipine-containing products .
Eigenschaften
Molekularformel |
C38H45N3O6 |
|---|---|
Molekulargewicht |
639.8 g/mol |
IUPAC-Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3 |
InChI-Schlüssel |
YXUGGQWBDBAZOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


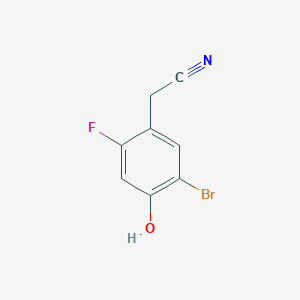
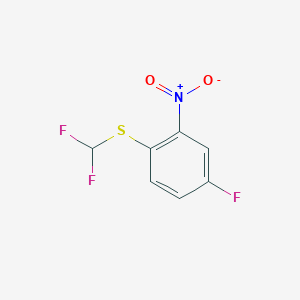
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
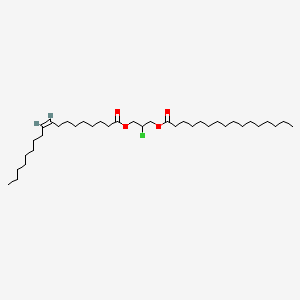
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
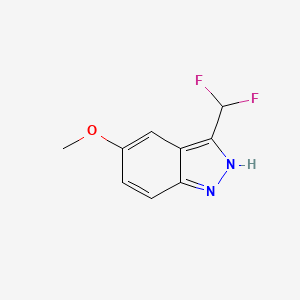
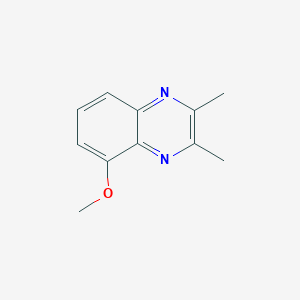
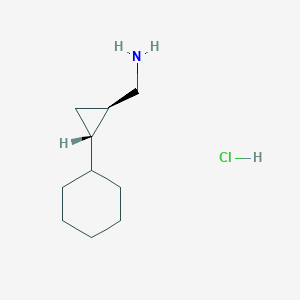

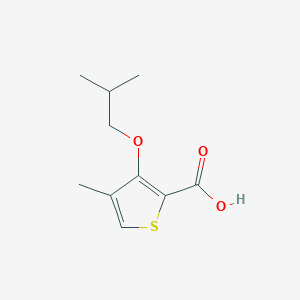
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
